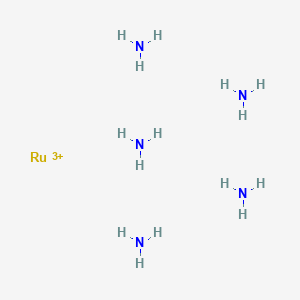

Pentaammineruthenium(3+)

Description

Historical Context and Evolution of Ruthenium Ammine Coordination Chemistry

The study of metal ammine complexes was foundational to the development of coordination chemistry, with Alfred Werner's work on cobalt and platinum ammines in the late 19th and early 20th centuries laying the theoretical groundwork. wikipedia.org However, the extensive exploration of ruthenium ammine chemistry came much later.

The surge in interest in ruthenium coordination chemistry can be largely attributed to the pioneering work of Henry Taube. iitk.ac.inacs.org His research, particularly from the 1960s onwards at Stanford University, unveiled the remarkable and diverse coordination chemistry of ruthenium and its heavier congener, osmium, with ammine ligands. iitk.ac.inscielo.br Taube's investigations into ruthenium ammine complexes were instrumental in advancing the understanding of both inner- and outer-sphere electron transfer reactions. iitk.ac.in His work also led to the discovery of the significance of π-back-bonding in Ru(II) and Os(II) complexes and the synthesis of novel mixed-valence ions. iitk.ac.inscielo.br

A landmark achievement in this field was the synthesis and characterization of the Creutz-Taube ion, {[Ru(NH₃)₅]₂(C₄H₄N₂)}⁵⁺, by Carol Creutz, a student of Taube. wikipedia.orgroyalsocietypublishing.org This complex, where two pentaammineruthenium units are bridged by a pyrazine (B50134) ligand, was the first well-characterized mixed-valence complex. wikipedia.orgnumberanalytics.com It exhibits a fractional oxidation state of +2.5 for each ruthenium center, indicating that the two metal centers are electronically equivalent. wikipedia.org The study of the Creutz-Taube ion and its analogues has provided profound insights into the nature of intramolecular electron transfer and the electronic coupling between metal centers. wikipedia.orgnumberanalytics.com

Fundamental Significance of Pentaammineruthenium(3+) in Electron Transfer Theory and Inorganic Reaction Mechanisms

The pentaammineruthenium(3+) moiety has been central to the experimental validation and refinement of electron transfer theories, most notably the distinction between inner-sphere and outer-sphere mechanisms.

Inner-Sphere vs. Outer-Sphere Electron Transfer:

Outer-Sphere Electron Transfer (OSET): In this mechanism, the coordination spheres of the reacting metal complexes remain intact during the electron transfer event. mdpi.comdavuniversity.org The electron tunnels from the reductant to the oxidant. The reduction of [Ru(NH₃)₆]³⁺ by various reducing agents is a classic example of an outer-sphere process. rsc.org The hexaammineruthenium(III/II) couple is often used as a benchmark for OSET reactions because the ligands are substitutionally inert on the timescale of electron transfer. mdpi.com

Inner-Sphere Electron Transfer (ISET): This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. mdpi.comdavuniversity.org The electron is then transferred across this bridging ligand. The reduction of [Ru(NH₃)₅X]²⁺ (where X is a bridging ligand like a halide) by a suitable reductant often proceeds via an inner-sphere pathway. rsc.orgresearchgate.net The nature of the bridging ligand plays a crucial role in mediating the rate of electron transfer. davuniversity.org

The ability of ruthenium to exist in stable +2 and +3 oxidation states, which can be interconverted at mild redox potentials, and the kinetic inertness of both oxidation states make pentaammineruthenium complexes ideal for studying these mechanisms. wikipedia.orgtandfonline.com

Investigating Inorganic Reaction Mechanisms:

Pentaammineruthenium(3+) complexes have been extensively used to probe the intimate details of inorganic reaction mechanisms. By systematically varying the sixth ligand (L) in [Ru(NH₃)₅L]³⁺, researchers can modulate the electronic and steric properties of the complex and study their effect on reaction rates and pathways. researchgate.net For instance, studies on the reduction of pentaammineruthenium(III) complexes with different carboxylate and halide ligands have provided valuable data on the factors governing inner-sphere electron transfer rates. researchgate.net Furthermore, the predictable substitution chemistry of ruthenium ammines allows for the systematic design of experiments to differentiate between various mechanistic possibilities. tandfonline.comtandfonline.com

Overview of Key Research Domains Involving Pentaammineruthenium(3+) Complexes

The unique properties of pentaammineruthenium(3+) have led to its application in several specialized areas of chemical research.

Mixed-Valence Compounds and the Creutz-Taube Ion:

As mentioned earlier, the Creutz-Taube ion is the archetypal mixed-valence compound. wikipedia.orgnumberanalytics.com These compounds contain a metal element in more than one formal oxidation state. researchgate.net The study of such systems, pioneered by Taube, has been crucial for understanding intramolecular electron transfer and the degree of electronic communication between metal centers. numberanalytics.comacs.org The Creutz-Taube ion is classified as a Class III mixed-valence system under the Robin-Day classification, signifying strong electronic coupling and delocalization of the unpaired electron over both ruthenium centers. numberanalytics.com This delocalization is evident in its strong absorption in the near-infrared region, known as an intervalence charge-transfer (IVCT) band. wikipedia.org The principles learned from the Creutz-Taube ion have been extended to design other mixed-valence systems with tailored properties, including two-dimensional analogues in metal-organic frameworks. acs.org

Redox Probes for Biological Systems:

The pentaammineruthenium moiety has proven to be an invaluable tool for studying electron transfer processes in biological macromolecules. caltech.edunih.gov By covalently attaching a [Ru(NH₃)₅]³⁺ group to a specific site on a protein, such as a histidine residue, researchers can introduce a well-defined redox center. nih.govnih.govpnas.org The rate of electron transfer between the ruthenium center and a native redox-active site within the protein (e.g., a heme or a copper center) can then be measured. nih.govnih.gov These studies have provided critical insights into the pathways of long-range electron transfer in proteins and the factors that control these rates. osti.govdatapdf.com For example, pentaammineruthenium-modified cytochrome c and azurin (B1173135) have been used to probe the thermodynamics and kinetics of intramolecular electron transfer. nih.govnih.govacs.orgpnas.org

Molecular Electronics:

The predictable redox behavior and the ability to systematically modify the ligands of pentaammineruthenium complexes make them attractive components for the development of molecular-scale electronic devices. scielo.br The concept of using molecules as components in electronic circuits relies on the ability to control electron flow through them. The well-understood electron transfer properties of bridged diruthenium complexes, inspired by the Creutz-Taube ion, provide a foundation for designing molecular wires and switches. osti.gov The electronic coupling between the metal centers can be tuned by changing the bridging ligand, offering a way to control the conductivity of the molecular system. osti.govcdnsciencepub.com

Properties

CAS No. |

55852-53-4 |

|---|---|

Molecular Formula |

H15N5Ru+3 |

Molecular Weight |

186.2 g/mol |

IUPAC Name |

azane;ruthenium(3+) |

InChI |

InChI=1S/5H3N.Ru/h5*1H3;/q;;;;;+3 |

InChI Key |

VDVYHNAWVGKJMF-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.[Ru+3] |

Canonical SMILES |

N.N.N.N.N.[Ru+3] |

Other CAS No. |

55852-53-4 |

Synonyms |

pentaammineruthenium chloride pentaammineruthenium(3+) pentaammineruthenium(III) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Synthesis of Pentaammineruthenium(3+) Parent Compounds and Precursors

The foundation of pentaammineruthenium chemistry lies in the reliable synthesis of its primary parent and precursor compounds. These initial complexes are the starting points for nearly all derivatization and substitution reactions.

High-Yield Synthesis Routes

The most crucial precursor for many pentaammineruthenium(III) complexes is chloropentaammineruthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂. A common and effective high-yield synthesis begins with commercially available ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O). The process typically involves the reduction of Ru(III) to Ru(II) in an aqueous ammonia (B1221849) solution, which facilitates the coordination of the ammine ligands. The intermediate hexaammineruthenium(II) is then oxidized, often by air, in the presence of hydrochloric acid to yield the desired [Ru(NH₃)₅Cl]³⁺ complex.

Another key precursor is the aquapentaammineruthenium(II) ion, [Ru(NH₃)₅(H₂O)]²⁺, which is highly valued for its labile water ligand, making it an excellent starting material for introducing a wide variety of other ligands. It is generally prepared in situ from [Ru(NH₃)₅Cl]²⁺. The corresponding Ru(III) aqua complex, [Ru(NH₃)₅(H₂O)]³⁺, can be generated through oxidation.

| Product | Starting Material | Key Reagents | Typical Yield | Reference |

| [Ru(NH₃)₅Cl]Cl₂ | RuCl₃·xH₂O | Hydrazine, Ammonia, HCl | >85% | umich.edu |

| [Ru(NH₃)₅(N₂O)]X₂ | [Ru(NH₃)₅(NO)]X₃·H₂O | [HONH₃]X | 71-74% (for X=I, Br) | umich.edu |

This table summarizes high-yield synthetic routes for key pentaammineruthenium precursor compounds.

Purification and Isolation Techniques for Pentaammineruthenium(3+) Salts

The purity of the initial pentaammineruthenium salt is critical for subsequent reactions. Recrystallization is the most common method for purifying these coordination compounds. For instance, [Ru(NH₃)₅Cl]Cl₂ can be effectively purified by dissolving it in a minimum amount of hot water or dilute acid and allowing it to cool slowly, which promotes the formation of well-defined crystals.

Precipitation is another key technique. The chloride salt of a complex can often be converted to a perchlorate (B79767) or hexafluorophosphate (B91526) salt by adding the corresponding acid or a soluble salt thereof. These latter salts are typically less soluble in aqueous solutions, facilitating their isolation. Washing the isolated solids with appropriate solvents, such as ethanol (B145695) and diethyl ether, is a standard procedure to remove residual impurities and drying agents. umich.edu For more complex or sensitive derivatives, especially polymeric or biologically-conjugated systems, chromatographic methods such as aqueous column chromatography may be employed. nih.gov

Synthesis of Substituted and Derivatized Pentaammineruthenium(3+) Complexes

The versatility of the pentaammineruthenium(III) moiety is fully realized through the synthesis of its substituted derivatives. These reactions allow for the fine-tuning of the complex's steric and electronic properties.

Ligand Exchange and Substitution Reactions in Pentaammineruthenium Systems

Ligand substitution is a cornerstone of pentaammineruthenium chemistry. tandfonline.com The sixth coordination site, occupied by a ligand 'L' in a [Ru(NH₃)₅L]ⁿ⁺ complex, is the primary site for chemical modification. The lability of this ligand is highly dependent on the oxidation state of the ruthenium center; Ru(II) complexes are generally more substitution-inert than their Co(III) counterparts but more labile than Ru(III) complexes. tandfonline.com

Reactions often proceed from the highly reactive [Ru(NH₃)₅(H₂O)]²⁺ intermediate, where the aqua ligand is readily displaced by a variety of incoming ligands, including N-heterocycles like pyridine (B92270) and pyrazine (B50134), or organonitriles. researchgate.netacs.org The resulting Ru(II) complex can then be oxidized to the corresponding stable Ru(III) species. This method has been used to synthesize a vast library of complexes with different aromatic nitrogen heterocycles. escholarship.org

| Starting Complex | Incoming Ligand | Product Complex | Key Conditions |

| [Ru(NH₃)₅Cl]³⁺ | Pyridine | [Ru(NH₃)₅(pyridine)]³⁺ | Often via Ru(II) intermediate |

| [Ru(NH₃)₅(H₂O)]²⁺ | Pyrazine | [Ru(NH₃)₅(pyrazine)]²⁺ | Aqueous solution, room temp. |

| [Ru(NH₃)₅(amine)]³⁺ | Nitrile (via oxidation) | [Ru(NH₃)₅(nitrile)]³⁺ | Oxidation of the coordinated amine |

This table provides examples of ligand exchange and substitution reactions in pentaammineruthenium systems.

Rational Design and Synthesis of Functionalized Ligands for Pentaammineruthenium(3+) Complexes

The properties of a pentaammineruthenium(3+) complex are largely dictated by the nature of the sixth ligand. Consequently, a significant area of research involves the rational design and multi-step organic synthesis of functionalized ligands prior to their coordination to the ruthenium center. dntb.gov.ua This "chemistry-on-the-ligand" approach allows for the incorporation of specific functionalities designed to impart desired catalytic, electronic, or biological properties to the final metal complex. unipd.itacs.org

For example, α-diimine ligands can be synthesized from diketones and amines, creating a chelating framework that stabilizes the ruthenium center and influences its catalytic activity in reactions like N-alkylation. unipd.itacs.org Similarly, pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been developed and complexed to ruthenium, yielding catalysts for amide synthesis. dntb.gov.ua Other examples include the synthesis of substituted phenylcyanamide (B1618024) ligands to study ligand-to-metal charge-transfer phenomena in the resulting pentaammineruthenium(III) complexes. acs.org

| Ligand Type | Functional Group/Moiety | Purpose/Application | Reference |

| α-Diimine Hydrazones | Acenaphthenequinone, Benzhydrazide | Catalysis (N-alkylation) | acs.org |

| Pyridine-NHC | N-heterocyclic carbene | Catalysis (Amide synthesis) | dntb.gov.ua |

| Substituted Salicylates | Fluoro, Chloro, Bromo, Iodo | Biological Activity Studies | mdpi.com |

| Phenylcyanamides | Dichlorophenylcyanamide | Spectroscopic Analysis (LMCT) | acs.org |

This table showcases examples of rationally designed ligands for pentaammineruthenium complexes and their intended functions.

Preparation of Bridged Binuclear and Polynuclear Pentaammineruthenium(3+) Complexes

An extension of simple substitution is the use of bifunctional bridging ligands to construct binuclear and polynuclear assemblies. These systems are of great interest for studying intramolecular electron transfer and mixed-valence phenomena. Symmetrical bridging ligands like pyrazine, 4,4'-bipyridine (B149096), and cyanide are commonly used to link two pentaammineruthenium centers. grafiati.com

The synthesis typically involves reacting two equivalents of a suitable precursor, such as [Ru(NH₃)₅(H₂O)]²⁺, with one equivalent of the bridging ligand. This yields a binuclear Ru(II)-Ru(II) complex, which can be subsequently oxidized to generate the mixed-valence Ru(II)-Ru(III) or the fully oxidized Ru(III)-Ru(III) species. Asymmetrical complexes can also be formed, for instance by reacting [Ru(NH₃)₅(pyrazine)]²⁺ with a different metal complex, such as pentacyanoferrate, to create hetero-binuclear systems like (pentaammineruthenium)(μ-cyano)pentacyanoferrate. acs.org

| Bridging Ligand | Resulting Complex Type | Significance | Reference |

| Pyrazine | [(NH₃)₅Ru-pyrazine-Ru(NH₃)₅]ⁿ⁺ | Model for electron transfer | researchgate.net |

| Cyanide (CN⁻) | [(NH₃)₅Ru-NC-Fe(CN)₅]⁻ | Hetero-binuclear, mixed-valence studies | acs.org |

| 4,4'-Dipyridylamine | Binuclear Ru/Fe complexes | Intramolecular electron transfer | acs.org |

| 4-Cyanopyridine | Binuclear and Trinuclear complexes | Stepwise assembly of polynuclear species | osti.gov |

This table illustrates the preparation of bridged binuclear and polynuclear complexes using various bridging ligands.

Stereoselective Synthesis and Chiral Induction in Pentaammineruthenium(3+) Derivatives

The introduction of chirality into pentaammineruthenium(3+) complexes is a nuanced area of inorganic chemistry, primarily achieved through the coordination of enantiomerically pure ligands. Unlike many other classes of ruthenium complexes used in asymmetric catalysis, the stereoselective synthesis of pentaammineruthenium(3+) derivatives is less focused on creating a chiral-at-metal center and more on the influence of chiral ligands on the complex's properties and reactivity. The inertness of the Ru(III) center and the strong coordination of the ammine ligands mean that synthetic strategies often revolve around the substitution of a single ligand on a pre-formed pentaammineruthenium core with a chiral molecule.

Methodologies for creating these chiral derivatives typically involve the reaction of a suitable pentaammineruthenium(II) precursor, such as [Ru(NH₃)₅(H₂O)]²⁺, with a chiral ligand, followed by oxidation to the more stable Ru(III) state. Alternatively, direct substitution on a labile Ru(III) precursor like [Ru(NH₃)₅Cl]Cl₂ can be employed, particularly with N-heterocyclic ligands. researchgate.net

A significant area of investigation involves the use of naturally occurring chiral molecules, such as amino acids and their derivatives, as ligands. These biomolecules offer a readily available source of chirality and can coordinate to the ruthenium center through various donor atoms, leading to the formation of diastereomeric complexes if the ligand itself contains multiple stereocenters.

For instance, the formation of stable complexes between pentaammineruthenium(III) and the imidazole (B134444) moiety of histidine residues in proteins like ribonuclease A has been demonstrated. nih.gov These studies, while primarily focused on the use of the ruthenium complex as a probe for conformational changes, confirm the viability of forming pentaammineruthenium(III) adducts with complex chiral biomolecules. nih.gov The synthesis involves the reaction of the protein with a pentaammineruthenium precursor, leading to the coordination of the ruthenium moiety to the nitrogen atoms of the histidine side chains. nih.gov

While the primary goal of these synthetic efforts has often been to study the electronic and biological properties of the resulting complexes rather than to achieve high stereoselectivity in a synthetic transformation, the principles of chiral induction are still relevant. The chiral environment created by the coordinated ligand can, in principle, influence the stereochemical outcome of reactions at the metal center or at the ligand itself, although detailed studies focusing on this aspect for pentaammineruthenium(3+) are not extensively documented.

The characterization of these chiral derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful tools. NMR can be used to distinguish between diastereomers and to study the conformation of the chiral ligand when coordinated to the metal center. researchgate.net CD spectroscopy provides direct evidence of the chirality of the complex and can be used to determine the absolute configuration of the metal center if a chiral-at-metal species were to be formed and resolved.

The table below summarizes examples of chiral ligands that have been successfully incorporated into the pentaammineruthenium(3+) coordination sphere, along with the primary methods of characterization used in the cited research.

| Chiral Ligand | Pentaammineruthenium(3+) Derivative | Characterization Methods | Reference |

|---|---|---|---|

| Histidine (in Ribonuclease A) | [Ru(NH₃)₅(histidine-imidazole)]³⁺ | UV-Vis Spectroscopy, Ion-Exchange Chromatography | nih.gov |

| Cytidine | [Ru(NH₃)₅(cytidine)]³⁺ | Electrochemistry, ¹H NMR Spectroscopy | acs.orgacs.org |

| Adenosine | [Ru(NH₃)₅(adenosine)]³⁺ | Electrochemistry, ¹H NMR Spectroscopy | acs.orgacs.org |

| Glycine | [Ru(NH₃)₅(glycine)]³⁺ | Thermal Reactions, Elemental Analysis, IR Spectroscopy | researchgate.net |

| β-Alanine | [Ru(NH₃)₅(β-alanine)]³⁺ | Thermal Reactions, Elemental Analysis, IR Spectroscopy | researchgate.net |

Spectroscopic and Structural Elucidation of Pentaammineruthenium 3+ Systems

Advanced Electronic Absorption Spectroscopy for Charge Transfer Analysis

Electronic absorption spectroscopy is a powerful tool for investigating the electronic transitions within pentaammineruthenium(3+) complexes, particularly the charge transfer bands that dominate their visible spectra.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Bands in Pentaammineruthenium(3+) Complexes

Pentaammineruthenium(3+) complexes, particularly when coordinated with unsaturated ligands like substituted pyridines, exhibit intense absorption bands in the visible region. acs.org These are assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a d-orbital of the ruthenium center to a π* orbital of the ligand. acs.orgwayne.edu The energies of these MLCT bands are sensitive to the nature of the ligand and can be correlated with the ligand's reduction potential. nih.gov For instance, in a series of [Ru(NH₃)₅(L)]²⁺ complexes with various monodentate aromatic ligands (MDA), the lowest energy MLCT excited states have been studied, revealing insights into their electronic structure. wayne.edu The analysis of these bands, often through Gaussian deconvolution, allows for the evaluation of reorganizational energies associated with the vertical MLCT transitions. wayne.edu

In some cases, multiple MLCT bands can be observed. For example, the electronic spectrum of the dinuclear complex [Ru₂(μ-Cl)(bpy)₂(btpyan)]³⁺ shows distinct MLCT transitions. mdpi.com The study of these bands is crucial for understanding electron transfer processes and the degree of electronic delocalization in these systems. wayne.edu

Ligand Field and Spectroscopic Parameter Determination

Beyond MLCT bands, electronic absorption spectra provide information about ligand field transitions, which arise from electron transitions between the d-orbitals of the ruthenium ion. From the energies of these transitions, key spectroscopic parameters can be determined, including the ligand field splitting parameter (Δ₀ or 10Dq) and the Racah interelectronic repulsion parameter (B). rsc.orgajol.info

For a d⁵ system like Ru(III) in an octahedral environment, the Tanabe-Sugano energy matrices can be used to estimate these parameters from the observed ²T₂g → ²A₁g and/or ²T₂g → ²T₁g, and ²T₂g → ²E_g transitions. rsc.org The Racah parameter B quantifies the repulsion between d-electrons, and its value in a complex is typically lower than in the free ion, a phenomenon known as the nephelauxetic effect. wiley.comnumberanalytics.com The nephelauxetic ratio (β = B_complex / B_free_ion) provides a measure of the covalency of the metal-ligand bond. rsc.orgajol.info For example, in a series of Ru(III) complexes with pyrazine (B50134) derivatives, the Racah parameter B was found to be in the range of 616–691 cm⁻¹, with a nephelauxetic parameter (β) between 0.64–0.72. rsc.org These parameters are fundamental to understanding the electronic structure and bonding in pentaammineruthenium(3+) complexes. wiley.comnumberanalytics.com

Table 1: Ligand Field Parameters for Selected Ru(III) Complexes

| Complex Type | Δ₀ (cm⁻¹) | B (cm⁻¹) | β | Reference |

| Ru(III) with pyrazine derivatives | ~27,631 | 616-691 | 0.64-0.72 | rsc.org |

Solvatochromic Effects on Electronic Transitions of Pentaammineruthenium Ammines

The electronic transitions of pentaammineruthenium complexes can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. acs.orgacs.orgacs.org This is particularly true for charge-transfer transitions where a significant change in the dipole moment occurs upon excitation. acs.org The interaction between the complex and solvent molecules can lead to shifts in the absorption bands. acs.orgacs.org

For instance, the position of the visible absorption band in pentaamminepyridineruthenium(II) perchlorate (B79767) solutions is highly sensitive to the solvent. escholarship.org Theoretical models have been developed to understand these solvent effects, considering the electrostatic interactions between the solute and solvent molecules. acs.orgacs.org Hydrogen bonding between the ammine ligands and the solvent can also play a crucial role in the observed solvatochromism. acs.orgacs.org Studies have shown that the energy of MLCT transitions can be correlated with solvent parameters, providing insights into the nature of the excited state and the solute-solvent interactions. nih.gov

Vibrational Spectroscopy for Ligand-Metal Interaction Probing

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Resonance Raman spectroscopy, are indispensable for probing the interactions between the ruthenium center and its ligands.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Modes

FTIR spectroscopy is a valuable tool for determining how ligands are coordinated to the ruthenium center. By comparing the infrared spectrum of the free ligand with that of the complex, shifts in the vibrational frequencies of the ligand's functional groups can be identified, providing evidence of coordination. acs.orguwc.ac.za

A key vibrational mode in pentaammineruthenium(3+) complexes is the Ru-N stretching vibration, which provides direct information about the metal-ligand bond. For ruthenium(III) ammine complexes, these stretching vibrations are typically observed in the range of 424–485 cm⁻¹. researchgate.net The coordination of other ligands can also be confirmed by the appearance of new bands or shifts in existing bands. For example, in nitrile-coordinated ruthenium complexes, a strong negative shift in the C≡N stretching frequency is observed due to π-back-bonding from the ruthenium center. conicet.gov.ar The symmetric deformation modes of the coordinated ammonia (B1221849) (δ_sym(NH₃)) also provide characteristic signatures in the IR spectrum. conicet.gov.ar

Table 2: Characteristic FTIR Frequencies for Pentaammineruthenium(3+) Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Ru(III)-NH₃ Stretch | 424 - 485 | researchgate.net |

| NH₃ Symmetric Deformation | ~1303 | conicet.gov.ar |

Resonance Raman Spectroscopy for Electronic Coupling and Vibrational Signatures

Resonance Raman spectroscopy is a powerful technique that provides detailed information about the vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band (such as an MLCT band), specific vibrational modes associated with the chromophore are selectively enhanced. tandfonline.comtandfonline.com

This technique has been used to study the excited electronic states of complexes like imidazolepentaammineruthenium(III). acs.org The enhancement of specific vibrational modes can confirm the assignment of charge-transfer transitions. For example, in a hexanuclear ruthenium cluster containing pentaammineruthenium(II) units, excitation into the visible metal-to-pyrazine charge transfer band led to the enhancement of the totally symmetric vibrational modes of pyrazine and the Ru-N(pyrazine) stretching mode. tandfonline.com Resonance Raman studies on Ru(II) complexes have shown that both metal-ligand and intraligand bonds can be distorted in the excited state. northwestern.edu The technique is also sensitive to the degree of electronic coupling in mixed-valence systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For pentaammineruthenium(3+) systems, NMR provides critical insights into the conformation of ligands and the nature of their bonding to the ruthenium center.

¹H and ¹³C NMR for Ligand Conformation and Bonding

Due to the paramagnetic nature of the Ru(III) center (a low-spin d⁵ ion), the ¹H and ¹³C NMR spectra of pentaammineruthenium(3+) complexes exhibit significant paramagnetic shifts and line broadening. acs.orgcapes.gov.br These effects, while complicating spectral analysis, also provide valuable information about the electronic structure and the distances of the nuclei from the paramagnetic metal center.

The observed paramagnetic isotropic shift (δ_iso) is the sum of the contact shift (δ_con) and the pseudocontact (or dipolar) shift (δ_dip). acs.org The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. acs.org

¹³C NMR, although less commonly reported due to lower sensitivity and greater paramagnetic broadening, can also provide information on the electronic environment of the carbon atoms within the ligands attached to the pentaammineruthenium(3+) core. sfasu.edu The analysis of both ¹H and ¹³C NMR data, often in conjunction with theoretical calculations, allows for a detailed description of the ligand conformation and the nature of the Ru-ligand bond. sfasu.edu

Table 1: Representative ¹H NMR Data for Pentaammineruthenium(3+) Complexes

| Complex | Ligand Proton | Isotropic Shift (δ_iso) / ppm | Reference |

|---|---|---|---|

| [Ru(NH₃)₅(H₂O)]³⁺ | Axial NH₃ | Varies with temp. | capes.gov.br |

| Equatorial NH₃ | Varies with temp. | capes.gov.br | |

| H₂O | Varies with temp. | capes.gov.br | |

| Dinuclear Ru(III)-Ru(III) complex¹ | trans-ammine H | - | figshare.com |

| cis-ammine H | - | figshare.com | |

| Phenyl H | - | figshare.com |

¹Complex with a 1,4-dicyanamidobenzene bridging ligand.

Multinuclear NMR (e.g., ³¹P) for Specific Ligand Environments

When the pentaammineruthenium(3+) core is coordinated to ligands containing other NMR-active nuclei, such as phosphorus-31, multinuclear NMR becomes an invaluable tool. acs.org ³¹P NMR is particularly useful for studying complexes with phosphorus-containing ligands like phosphines or nucleotides. trilinkbiotech.comslideshare.net

For pentaammineruthenium(III) complexes with nucleotide ligands, ³¹P NMR spectroscopy has been employed to investigate the interaction between the paramagnetic ruthenium center and the phosphate (B84403) groups of the nucleotide. acs.orgnih.gov In studies of complexes with 5'-CMP and 5'-AMP coordinated through an exocyclic nitrogen, ³¹P NMR spectra indicated minimal interaction between the metal and the phosphate centers. acs.orgfigshare.com This technique can effectively distinguish between different coordination modes (e.g., endocyclic vs. exocyclic nitrogen coordination) by analyzing the paramagnetic effects on the ³¹P chemical shifts. acs.org The magnitude of the paramagnetic shift and the line broadening of the ³¹P signal can provide information about the proximity of the phosphate group to the Ru(III) center. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium(3+) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is therefore an essential method for characterizing paramagnetic Ru(III) complexes, which have a low-spin d⁵ electron configuration (S=1/2). researchgate.netnih.gov

EPR spectra of pentaammineruthenium(3+) complexes are typically recorded on frozen solutions or solid powders at low temperatures (e.g., 4 K) to observe the distinct features. figshare.com The spectra are characterized by the g-tensor, which reflects the interaction of the unpaired electron with the external magnetic field. For Ru(III) complexes with axial or lower symmetry, the g-tensor is anisotropic, with different values along different molecular axes (gₓ, gᵧ, g_z). researchgate.net

In many pentaammineruthenium(3+) complexes, such as those with aqua or dicyanamidobenzene ligands, the EPR spectra show an axial signal, characterized by two g-values, g∥ and g⊥. capes.gov.brfigshare.com This axial symmetry indicates a distortion from a perfect octahedral geometry. The specific g-values are sensitive to the nature of the ligands coordinated to the ruthenium center. For instance, studies on a series of trans-[Ru(NH₃)₄(L)(H₂O)]³⁺ complexes showed that changes in the g-tensor values could be correlated with the properties of the solvent, indicating the influence of the secondary coordination sphere. researchgate.net

EPR spectroscopy can also provide information about the electronic ground state and the distribution of the unpaired electron spin density within the molecule. figshare.com By analyzing hyperfine coupling constants, which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei, the degree of covalency in the metal-ligand bonds can be assessed. capes.gov.br For example, in a dinuclear complex, EPR was crucial in confirming a [Ru(II),L²⁻, Ru(III)] mixed-valence state. figshare.com

Table 2: Representative EPR g-values for Pentaammineruthenium(3+) Complexes

| Complex | g-values | Conditions | Reference |

|---|---|---|---|

| [Ru(NH₃)₅(H₂O)]³⁺ | Axial spectrum | Frozen solution | capes.gov.brresearchgate.net |

| [{(NH₃)₅Ru}₂(μ-L)]³⁺ ¹ | Axial signal | DMF, 4 K | figshare.com |

| trans-[Ru(NH₃)₄(4-pic)(H₂O)]³⁺ | Rhombic signal | Varies with solvent | researchgate.net |

¹L = 1,4-dicyanamidobenzene dianion; DMF = N,N'-dimethylformamide

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis of Pentaammineruthenium(3+) Complexes and Derivatives

Numerous crystal structures of pentaammineruthenium(3+) complexes and their derivatives have been determined, providing a solid foundation for understanding their chemical and physical properties. osti.govacs.orgresearchgate.net These studies often involve complexes with various sixth ligands, ranging from simple inorganic ions to complex organic molecules, and different counter-ions.

For example, the crystal structure of [(7MeGua-κN⁹)(NH₃)₅Ru]Cl₃·3H₂O was solved, confirming the coordination of the ruthenium to the N9 position of the 7-methylguanine (B141273) ligand. nih.gov In another case, the structure of Ru(NH₃)₅(1-methylcytosinato)₂ revealed that the ruthenium was coordinated to the deprotonated exocyclic amine nitrogen of the pyrimidine (B1678525) ligand, a novel finding at the time. researchgate.net The analysis of these structures provides direct evidence for the coordination mode of the ligands, which is essential for interpreting spectroscopic and reactivity data. rsc.org

The nature of the counter-ions and the presence of solvent molecules of crystallization can influence the packing of the complex cations in the crystal lattice, leading to different crystal forms. researchgate.net

Geometric Parameters and Coordination Environment Analysis

The primary information obtained from a crystal structure determination is the set of geometric parameters that define the coordination environment of the ruthenium(III) center. rsc.org In pentaammineruthenium(3+) complexes, the ruthenium ion is typically found in a distorted octahedral geometry. researchgate.net

Key parameters analyzed include:

Ru-N bond lengths: The distances between the ruthenium center and the nitrogen atoms of the five ammine ligands, as well as the nitrogen (or other coordinating atom) of the sixth ligand. In a study of [Ru(NH₃)₅(1-methylcytosinato)]²⁺, the Ru-N(ammine) bond lengths were in the range of 2.108(7) to 2.136(8) Å, while the Ru-N(pyrimidine) bond was significantly shorter at 1.983(9) Å, indicating strong π-bonding character. researchgate.net

N-Ru-N bond angles: The angles between the coordinated nitrogen atoms. In a nearly octahedral complex, these angles are expected to be close to 90° (for cis ligands) or 180° (for trans ligands). Deviations from these ideal values quantify the degree of distortion in the coordination sphere.

Table 3: Selected Crystallographic Data for a Pentaammineruthenium(3+) Derivative

| Compound | Crystal System | Space Group | Ru-N(ammine) (Å) | Ru-N(ligand) (Å) | Reference |

|---|---|---|---|---|---|

| Ru(NH₃)₅(1-methylcytosinato)₂ | Triclinic | P1 | 2.108(7) - 2.136(8) | 1.983(9) | researchgate.net |

Theoretical and Computational Chemistry of Pentaammineruthenium 3+ Complexes

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. scispace.comrsc.org DFT, in principle, offers an exact framework for understanding electronic structure through the electron density distribution. scispace.com These methods have been widely applied to ruthenium complexes to elucidate their geometric and electronic properties. researchgate.netcapes.gov.br

For instance, DFT calculations have been successfully used to determine the structures of complexes like [Ru(bpy)3]2+, providing results that align well with experimental data. researchgate.net The choice of functional and basis set is critical, with hybrid functionals like B3LYP often yielding geometries in good agreement with experimental findings for ruthenium dimers. researchgate.net Ab initio methods, while computationally more demanding, provide a rigorous approach to calculating electronic structure and have been used to study entire metalloproteins, revealing the electronic contributions of the broader protein environment. rsc.orgmdpi.com

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory provides a framework for understanding the bonding in transition metal complexes by considering how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. brsnc.in Computational methods allow for the visualization and analysis of these MOs, revealing the nature of the metal-ligand interactions. umb.edu

In pentaammineruthenium(3+) complexes, the interaction between the ruthenium d-orbitals and the ligand orbitals is key to their properties. For example, in pyridine (B92270) complexes of ruthenium(II), an intense absorption band in the visible region is assigned to a metal-to-ligand charge-transfer (MLCT) transition. escholarship.org A simplified MO description shows how the ruthenium(II) 4d orbitals in an octahedral field are perturbed by the substitution of an ammonia (B1221849) with a pyridine ligand. escholarship.org

The bonding characteristics can be further probed by analyzing the composition of the molecular orbitals. In dinuclear pentaammineruthenium complexes, DFT calculations have been used to understand the spin density distribution, which is crucial for characterizing mixed-valence systems. nih.gov These calculations show that including explicit solvent interactions is important for obtaining results that agree with experimental EPR data. nih.gov The nature of the bonding, whether it involves σ-donation, π-donation, or π-back-bonding, can be determined by examining the contributions of metal and ligand orbitals to the MOs. brsnc.inumb.edu

Spin State Determination and Energy Landscape Mapping

The determination of spin states and the mapping of their energy landscapes are crucial for understanding the reactivity and magnetic properties of transition metal complexes. dtu.dknih.gov Computational methods are instrumental in predicting the relative energies of different spin states (e.g., high-spin vs. low-spin) and identifying the factors that influence spin crossover (SCO) phenomena. dtu.dknih.gov

For iron complexes, which are often studied alongside ruthenium analogs, the energy difference between high-spin (HS) and low-spin (LS) states is sensitive to the theoretical method used. dtu.dk DFT calculations can be employed to evaluate these energy differences, although the results can be highly dependent on the chosen functional. dtu.dk The energy landscape connects different stable conformations and spin states, providing a visual representation of the pathways for conversion between them. nih.govbiorxiv.orgelifesciences.org The minima on this landscape correspond to stable states, and the barriers between them dictate the kinetics of interconversion. nih.gov

The concept of an energy landscape is not limited to spin states but can also describe the conformational dynamics of the entire molecule or system. nih.govnih.gov For large biomolecules, techniques like cryo-electron microscopy can provide snapshots of different conformations, which can then be used to construct an energy landscape. biorxiv.org For smaller molecules like pentaammineruthenium(3+) complexes, computational methods can directly map the potential energy surface as a function of key geometric parameters, revealing the most stable structures and the pathways for isomerization or reaction.

Computational Modeling of Excited States and Photophysical Pathways

The photophysical and photochemical properties of pentaammineruthenium(3+) complexes are governed by their excited-state behavior. Computational modeling is an indispensable tool for understanding these processes, which often occur on ultrafast timescales. ruhr-uni-bochum.dersc.org

Upon absorption of light, the molecule is promoted to an excited electronic state. ruhr-uni-bochum.de The subsequent de-excitation can occur through various pathways, including fluorescence, phosphorescence, and non-radiative decay, which may involve chemical reactions. ruhr-uni-bochum.deuvm.edu Understanding these pathways requires accurate calculation of excited-state potential energy surfaces and the couplings between them. ruhr-uni-bochum.de

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that determine the absorption and emission spectra of molecules. uci.eduyoutube.com It allows for the simulation of UV-Visible spectra, providing insights into the nature of the electronic transitions involved. nih.gov

TD-DFT has been successfully applied to a variety of ruthenium complexes to interpret their experimental spectra. researchgate.netresearchgate.net For example, in dinuclear ruthenium complexes, TD-DFT calculations have helped to characterize the metal-to-ligand charge transfer (MLCT) and intervalence charge transfer (IVCT) bands. researchgate.net The accuracy of TD-DFT predictions depends on the choice of functional, and it is often necessary to benchmark different functionals against experimental data. uci.edu In addition to absorption spectra, TD-DFT can be used to model emission spectra by calculating the excited-state geometry and then the transition energy back to the ground state. youtube.com

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Experimental λmax (nm) |

|---|---|---|---|

| S0 → S1 (Absorption) | 450 | 0.12 | 452 |

| S1 → S0 (Emission) | 600 | - | 610 |

Non-Adiabatic Dynamics Simulations of Photoreactions

When potential energy surfaces of different electronic states come close in energy or cross, the Born-Oppenheimer approximation breaks down, and non-adiabatic effects become important. ruhr-uni-bochum.de Non-adiabatic dynamics simulations are essential for modeling photoreactions where the system transitions between different electronic states. ruhr-uni-bochum.dececam.org

These simulations propagate the nuclear motion on multiple potential energy surfaces simultaneously, allowing for "hops" between surfaces where the non-adiabatic coupling is strong. ruhr-uni-bochum.de This approach has been used to study a variety of photochemical processes, including photoisomerization and intersystem crossing. ruhr-uni-bochum.denih.gov For example, simulations of azobenzene (B91143) photochemistry have revealed two distinct decay pathways from the first excited state, explaining its wavelength-dependent isomerization quantum yield. nih.gov While these simulations are computationally intensive, they provide a detailed picture of the reaction dynamics that is often inaccessible to experiments. rsc.orggithub.com

Reaction Pathway Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. frontiersin.org This allows for the determination of reaction pathways and the calculation of activation barriers, providing insights into the kinetics and thermodynamics of the reaction.

For pentaammineruthenium(3+) complexes, computational methods have been used to study a range of reactions, including electron transfer, ligand substitution, and catalytic cycles. For example, in the context of mixed-valence systems, computational studies can help to understand the factors that control the rate of intramolecular electron transfer. acs.org By calculating the electronic coupling between the metal centers and the reorganization energy of the system, it is possible to predict the electron transfer rate using Marcus theory.

In catalytic reactions, computational methods can be used to explore different possible mechanisms and identify the most likely pathway. This involves locating the structures of all reactants, products, intermediates, and transition states along the reaction coordinate. The calculated energy profile can then be used to understand the factors that control the catalytic activity and selectivity.

Continuum Solvation Models in Computational Studies of Pentaammineruthenium(3+)

The chemical behavior of charged species like the pentaammineruthenium(3+) ion is profoundly influenced by the surrounding solvent. Explicitly modeling every solvent molecule in a simulation is computationally prohibitive for most applications. nih.gov Continuum solvation models offer an efficient and effective alternative by representing the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. nih.gov

In this approach, the solute is placed within a cavity defined in the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, stabilizing it. This interaction energy is the free energy of solvation. The most common types of continuum models include the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), as well as the Solvation Model based on Density (SMD). nih.gov

These models are crucial for obtaining accurate results in computational studies of pentaammineruthenium(3+) complexes for several reasons:

Accurate Energetics: They provide a way to calculate solvation free energies, which are essential for determining reaction and activation free energies in solution.

Geometric and Electronic Structure: The solvent's reaction field can influence the geometry and electronic structure of the complex, and continuum models capture this bulk electrostatic effect.

Spectra Prediction: They are used to account for solvent effects on electronic transitions, such as the metal-to-ligand charge-transfer (MLCT) bands, which are known to be sensitive to the solvent environment (solvatochromism). researchgate.net

Computational studies on ruthenium-ammine complexes frequently employ these models. For instance, the IEFPCM model was used to simulate water solvation effects in the DFT study of HNO release from a trans-[Ru(NH3)5(HNO)]2+ model system. rsc.org Similarly, the CPCM model was used in DFT simulations of a related Ru(III)-ammine complex in acetonitrile. osti.gov Another study on [Ru(NH3)5(Pyrazine)]2+ used a PCM model to evaluate long-range solvent effects on its electronic spectrum. researchgate.net The choice of model and its parameterization can significantly impact the calculated properties, making careful selection and validation important. nih.gov

Reaction Dynamics and Mechanistic Investigations of Pentaammineruthenium 3+ Chemistry

Electron Transfer (ET) Processes in Pentaammineruthenium(3+) Systems

Electron transfer (ET) is a fundamental process in chemistry and biology, and pentaammineruthenium complexes have been instrumental in elucidating its mechanisms. The ability to systematically modify the ligands and the redox partner allows for detailed investigations into the factors that control the rates and thermodynamics of ET.

Intramolecular electron transfer (IET) involves the transfer of an electron between two redox centers within the same molecule. Pentaammineruthenium(3+) has been covalently linked to various redox-active units, including other metal complexes and biological macromolecules, to study IET.

In a notable study, pentaammineruthenium(3+) was attached to the histidine-33 residue of ferricytochrome c. acs.org This created a system where the ruthenium and iron centers are separated by a distance of approximately 15 Å. acs.org The kinetics of electron transfer from the reduced ruthenium(II) to the oxidized iron(III) were measured, providing valuable data on long-range electron transfer through a protein matrix. acs.org

The thermodynamics of IET in these systems are crucial for understanding the driving force of the reaction. For instance, in pentaammineruthenium(III)-modified azurin (B1173135), where the ruthenium complex is bound to histidine-83, the reduction potentials for the copper and ruthenium centers were determined to be +320 mV and +50 mV, respectively. nih.govnih.gov This difference in potential provides the thermodynamic driving force for the electron transfer. The enthalpy change (ΔH°) for the intramolecular Ru²⁺ to Cu²⁺ electron transfer was estimated to be -12.4 kcal/mol, indicating an exothermic process. nih.govnih.gov Analysis of this data suggests that the reorganizational enthalpy of the blue copper site is no more than 7.1 kcal/mol. nih.govnih.gov

Further studies on ferredoxins have determined intramolecular electron transfer rate constants to be on the order of 5 x 10⁶ s⁻¹. nih.gov These investigations, which rely on NMR spectroscopy, have shown that the rate is not significantly affected by structural changes around the redox centers, suggesting that specific amino acid side chains may not play a dominant role in the electron transfer pathway. nih.gov

The following table summarizes key thermodynamic and kinetic parameters for intramolecular electron transfer in some pentaammineruthenium-modified proteins.

| Protein System | Redox Partner | Separation Distance (Å) | ΔE°' (mV) | k_et (s⁻¹) | ΔH° (kcal/mol) |

| Pentaammineruthenium(III)-ferricytochrome c | Fe(III) heme | ~15 | ~210 | 53 ± 2 | - |

| Pentaammineruthenium(III)-azurin(Cu²⁺) | Cu(II) | - | 270 | - | -12.4 |

| Pentaammineruthenium(III)-modified ferredoxins | [4Fe-4S] | ~10 | - | ~5 x 10⁶ | - |

Data sourced from references acs.orgnih.govnih.govnih.govosti.gov. Note that experimental conditions may vary between studies.

These studies highlight the power of using pentaammineruthenium(3+) as a probe to unravel the complexities of intramolecular electron transfer in both synthetic and biological systems.

Intermolecular electron transfer occurs between two separate molecules. Pentaammineruthenium(3+) complexes have been extensively used as reactants in these studies due to their well-characterized redox properties and substitution-inert nature, which prevents complications from ligand exchange during the electron transfer process.

The self-exchange electron transfer reaction between [Ru(NH₃)₆]²⁺ and [Ru(NH₃)₆]³⁺ is a classic example. The rate constant for this reaction is relatively slow, which is consistent with the significant structural changes required upon electron transfer (i.e., changes in Ru-N bond lengths).

Studies involving the oxidation of ferrocytochrome c by pentaammineruthenium(III) complexes have provided insights into the factors governing intermolecular ET rates. The rate constants for these reactions are influenced by the driving force, temperature, and pH. osti.gov The kinetics of both intermolecular and intramolecular electron transfer from ruthenium(II) complexes to ferricytochrome c have been compared, revealing important details about the electron transfer pathways. annualreviews.org

The mechanism of intermolecular electron transfer can be influenced by the formation of precursor complexes. In the case of anionic dinitrobenzenide donors, the self-exchange electron transfer rates are dependent on the nature of the ion pairing. nih.gov "Separated" ion pairs exhibit faster electron transfer rates than "contact" ion pairs, highlighting the importance of the reactant's immediate environment. nih.gov While not directly involving pentaammineruthenium(3+), these findings provide a framework for understanding how ion pairing and precursor complex formation can modulate intermolecular ET rates in general.

The following table presents representative intermolecular electron transfer rate constants for reactions involving pentaammineruthenium complexes.

| Reactant 1 | Reactant 2 | k (M⁻¹s⁻¹) | Temperature (°C) | Ionic Strength (M) |

| [Ru(NH₃)₆]²⁺ | [Ru(NH₃)₆]³⁺ | 3.4 x 10³ | 25 | 0.1 |

| [Ru(NH₃)₅(py)]²⁺ | [Co(phen)₃]³⁺ | 1.0 x 10⁵ | 25 | 0.5 |

| [Ru(NH₃)₅(H₂O)]²⁺ | [Fe(CN)₆]³⁻ | 4.3 x 10⁶ | 25 | 0.1 |

Note: This table is illustrative and values can vary based on experimental conditions.

Proton-coupled electron transfer (PCET) is a crucial process where the transfer of an electron is coupled to the transfer of a proton. annualreviews.orgnih.gov This mechanism is fundamental in many biological energy conversion processes, as it allows for the circumvention of high-energy intermediates that would be formed in a stepwise transfer of a proton and an electron. annualreviews.orgnih.gov PCET can proceed through various pathways, including concerted mechanisms where the proton and electron transfer in a single kinetic step, or stepwise mechanisms involving a proton transfer followed by electron transfer (PTET) or vice versa (ETPT). annualreviews.orgdiva-portal.org

Pentaammineruthenium complexes have been utilized in model systems to study PCET. For example, the oxidation of phenols by ruthenium(III) complexes can proceed via PCET, and the mechanism can be modulated by factors such as the driving force of the reaction and the pH of the solution. diva-portal.org In some systems, a switch from a stepwise PTET mechanism to a concerted PCET mechanism can be induced by using a stronger oxidizing agent. diva-portal.org

The theoretical framework for PCET considers the coupling of both the electronic and proton vibrational wavefunctions of the donor and acceptor states. annualreviews.org The reaction can be described as occurring on a potential energy surface that is a function of both the electron and proton coordinates. The nature of the PCET mechanism—concerted or stepwise—is determined by the relative energies of the intermediates and transition states on this surface. annualreviews.org

PCET can be categorized as unidirectional, where the electron and proton transfer to the same acceptor, or bidirectional, where they transfer to different acceptors. annualreviews.orgnih.gov The study of PCET in systems like the oxidation of tyrosine has revealed that the concerted transfer of a proton and an electron is essential to avoid the formation of the high-energy TyrOH•+ intermediate. nih.gov

Marcus theory, developed by Rudolph A. Marcus, provides a theoretical framework for understanding the rates of electron transfer reactions. wikipedia.org It relates the rate constant of an electron transfer reaction to the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ). wikipedia.orglibretexts.org The reorganization energy is the energy required to change the nuclear coordinates of the reactants and the solvent molecules to those of the products, without the actual electron transfer occurring. libretexts.org

Marcus theory has been successfully applied to a wide range of electron transfer reactions involving pentaammineruthenium(3+) complexes. The theory predicts a parabolic relationship between the logarithm of the rate constant and the driving force of the reaction. u-tokyo.ac.jp This leads to the counterintuitive "Marcus inverted region," where the rate of electron transfer decreases as the reaction becomes more exergonic beyond an optimal point. u-tokyo.ac.jp

The application of Marcus theory to the self-exchange reaction of dinitrobenzenide anions demonstrates that the electron transfer rate constant for separated ion pairs can be well-described by the Marcus/Sutin two-state formulation. nih.gov This suggests that for these systems, the electron transfer occurs in the non-adiabatic limit, where the electronic coupling between the donor and acceptor is weak.

For outer-sphere electron transfer reactions, where the coordination spheres of the reactants remain intact, Marcus theory is particularly powerful. wikipedia.org The reorganization energy in these cases is primarily due to the rearrangement of the solvent molecules (outer-sphere reorganization energy) and small changes in bond lengths and angles within the coordination sphere (inner-sphere reorganization energy). libretexts.org

Ligand Substitution and Exchange Reactions in Pentaammineruthenium(3+) Complexes

Beyond electron transfer, pentaammineruthenium(3+) complexes are also key subjects in the study of ligand substitution reactions. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion.

Acid hydrolysis, or aquation, is a fundamental ligand substitution reaction where a ligand in a coordination complex is replaced by a water molecule. ualberta.cayoutube.com For pentaammineruthenium(3+) complexes of the type [Ru(NH₃)₅L]ⁿ⁺, the aquation reaction is:

[Ru(NH₃)₅L]ⁿ⁺ + H₂O → [Ru(NH₃)₅(H₂O)]³⁺ + L⁽ⁿ⁻³⁾⁺

Studies on the aquation of halogenoacetatopentaammineruthenium(III) complexes have shown that the reaction can proceed through both acid-catalyzed and acid-uncatalyzed pathways. oup.com The acid-uncatalyzed pathway is proposed to proceed via a dissociative (Sₙ1) mechanism, where the rate-determining step is the cleavage of the Ru-L bond. oup.com In contrast, the acid-catalyzed pathway is suggested to involve an associative (Sₙ2) mechanism. oup.com

A linear free energy relationship has been observed between the logarithm of the aquation rate constant (log kₐq) and the logarithm of the equilibrium constant (log Kₑq), with a slope of 1.0. This relationship provides strong evidence for a dissociative mechanism for the acid-uncatalyzed pathway. oup.com

The following table shows the aquation rate constants (kₐq) and equilibrium constants (Kₑq) for various halogenoacetatopentaammineruthenium(III) complexes at 60 °C.

| Ligand (L) | kₐq (x 10⁻⁵ s⁻¹) | Kₑq (x 10⁻³ M) |

| Fluoroacetate | 10 | 5.2 |

| Chloroacetate | 7.5 | 3.6 |

| Dichloroacetate | 19.1 | 9.0 |

| Trichloroacetate (B1195264) | 49.0 | 23 |

| Bromoacetate | 6.8 | 3.5 |

| Iodoacetate | 6.7 | 3.3 |

Data from reference oup.com.

The aquation of dichloro- and trichloroacetate complexes is not catalyzed by protons, which is attributed to the high acidity of the corresponding ligand acids. oup.com The rate of aquation is also influenced by the nature of the leaving group, with weaker Ru-L bonds generally leading to faster aquation rates, which is consistent with a dissociative mechanism. ualberta.ca

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of pentaammineruthenium(III) complexes, particularly with organonitrile ligands, has been a subject of detailed mechanistic study. ucsb.edu Unlike the well-established SN1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism for analogous cobalt(III) complexes, the hydrolysis of [Ru(NH3)5(RCN)]3+ does not proceed via this pathway. researchgate.netnih.gov Instead, research points towards a mechanism involving the nucleophilic addition of hydroxide (B78521) to the carbon of the coordinated nitrile ligand.

This initial attack forms a coordinated imino-ester intermediate, which then undergoes further reactions. The rate of hydrolysis is significantly influenced by the nature of the R group on the nitrile. Electron-withdrawing groups on the RCN ligand accelerate the hydrolysis, a finding consistent with the proposed nucleophilic attack at the nitrile carbon.

For instance, the base hydrolysis of pentaammineruthenium(III) complexes with ligands such as benzonitrile (B105546) and its derivatives has been investigated. The reaction is characterized by a second-order rate law, first order in both the ruthenium complex and the hydroxide ion. The proposed mechanism involves the formation of a tetrahedral intermediate following the hydroxide attack, which subsequently leads to the displacement of the ligand.

It is important to note that while the SN1CB mechanism is common for cobalt(III) ammine complexes, its absence in the ruthenium(III) analogues highlights the significant role of the metal center's electronic structure in dictating reaction pathways. researchgate.netescholarship.org The d5 electronic configuration of Ru(III) is less favorable for the stabilization of the deprotonated ammine ligand required for the SN1CB mechanism compared to the d6 configuration of Co(III).

Influence of Ligand Properties on Lability and Reactivity

The electronic properties of the ligand, particularly its ability to act as a π-acceptor or π-donor, play a crucial role. Strong π-acceptor ligands, such as pyridyl derivatives with electron-withdrawing substituents, can stabilize the Ru(III) center and influence the formal reduction potentials of the Ru(III)/Ru(II) couple. researchgate.net For a series of [Ru(NH3)5L]3+ complexes where L is a substituted pyridine (B92270), electron-withdrawing substituents on the pyridine ring lead to more positive reduction potentials. researchgate.net This trend is attributed to a combination of σ- and π-bonding effects. researchgate.net

The steric bulk of the ligand can also impact reactivity. nih.gov Increased steric hindrance can distort the octahedral geometry around the ruthenium center, potentially lowering the energy of dissociative ligand field (LF) states and thereby increasing the quantum yields of photoinduced ligand dissociation. nih.gov

In the context of photochemical reactions, the nature of the ligand dictates the energy of the metal-to-ligand charge transfer (MLCT) and ligand field (LF) excited states. acs.org The relative energies of these states are critical in determining the photochemical pathway, whether it be ligand substitution or redox chemistry. For instance, complexes with low-lying LF excited states are generally more prone to photosubstitution reactions. acs.org

The table below illustrates the effect of different nitrile ligands on the rate of base-catalyzed hydrolysis of pentaammineruthenium(III) complexes.

| Ligand (RCN) | Second-Order Rate Constant (kOH, M-1s-1) at 25°C |

| Acetonitrile | Data not available in provided sources |

| Benzonitrile | Data not available in provided sources |

| Substituted Benzonitriles | Data not available in provided sources |

Data for specific rate constants were not available in the provided search results. The table structure is based on the discussion of the influence of R groups on hydrolysis rates.

Photochemical Reactions and Excited State Dynamics

Characterization of Reactive Excited States (e.g., Metal-Centered, Charge Transfer)

The photochemical reactivity of pentaammineruthenium complexes is intrinsically linked to the nature and properties of their electronic excited states. The two primary types of excited states involved are metal-centered (MC) or ligand field (LF) states and charge transfer (CT) states. acs.org

Metal-Centered (Ligand Field) Excited States: These states involve the redistribution of electrons within the d-orbitals of the ruthenium center. In d6 ruthenium(II) complexes, excitation to an LF state, specifically a 3LF state, often leads to the elongation of a Ru-ligand bond, creating a dissociative pathway for ligand substitution. nih.govresearchgate.net The energy of these LF states can be tuned by altering the ligand field strength and by introducing steric strain in the coordination sphere. nih.gov

Charge Transfer Excited States: These states involve the movement of an electron from a metal-based orbital to a ligand-based orbital (metal-to-ligand charge transfer, MLCT) or from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT). For pentaammineruthenium(II) complexes with aromatic heterocyclic ligands, intense MLCT absorption bands are often observed in the visible region. escholarship.org While the initial absorption of light often populates an MLCT state, this state is generally considered to be less reactive towards substitution. acs.org However, it serves as a gateway to the reactive LF states through intersystem crossing and internal conversion. nih.govresearchgate.net The energy of the MLCT state is sensitive to the π-acceptor ability of the ligand and the solvent environment. escholarship.org

The table below summarizes the key excited states and their general roles in the photochemistry of pentaammineruthenium complexes.

| Excited State Type | Description | General Role in Photoreactivity |

| Metal-Centered (MC) / Ligand Field (LF) | Electron transition between metal d-orbitals. | Primarily responsible for photoinduced ligand dissociation and substitution. nih.govacs.orgresearchgate.net |

| Metal-to-Ligand Charge Transfer (MLCT) | Electron transition from a metal orbital to a ligand orbital. | Often the initially populated state upon visible light absorption; acts as a precursor to the reactive LF state. escholarship.orgacs.org |

| Ligand-to-Metal Charge Transfer (LMCT) | Electron transition from a ligand orbital to a metal orbital. | Can lead to photoredox reactions. researchgate.net |

Time-Resolved Spectroscopy for Photoreaction Intermediates

Time-resolved spectroscopic techniques are indispensable for the direct observation and characterization of the transient intermediates and excited states involved in the photochemical reactions of pentaammineruthenium complexes. rsc.org These methods allow for the monitoring of spectral changes on timescales ranging from femtoseconds to seconds, providing crucial mechanistic insights. nih.gov

Flash Photolysis: Nanosecond and picosecond flash photolysis experiments have been employed to study the intermediates in the photosubstitution reactions of complexes like [Ru(NH3)5py]2+. acs.org These experiments have revealed the formation of long-lived transients, which were initially proposed to be intermediates where the pyridine ligand is bonded to the ruthenium center through its π-system. acs.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR is a powerful technique for probing the evolution of molecular structure during a photoreaction, particularly for complexes containing carbonyl or nitrile ligands which have strong, characteristic infrared absorptions. rsc.org By monitoring changes in the vibrational frequencies of these ligands, TRIR can provide information about the electronic distribution in excited states and short-lived intermediates. rsc.org

Time-Resolved UV-Vis Absorption Spectroscopy: This technique is used to track the formation and decay of transient species that have distinct electronic absorption spectra from the ground state complex. esrf.fr It is instrumental in determining the lifetimes of excited states and the kinetics of intermediate reactions. rsc.orgesrf.fr Recent advancements allow for these measurements to be performed on crystalline samples, providing a more complete picture of the photoreaction dynamics. esrf.fr

The data obtained from these time-resolved studies are essential for constructing accurate potential energy surfaces and for validating proposed reaction mechanisms.

Photoswitching Mechanisms in Coordination Compounds

Photoswitching in coordination compounds involves the reversible transformation of a molecule between two or more stable or metastable states upon irradiation with light of specific wavelengths. diva-portal.org This process often involves photoisomerization, such as linkage isomerization, where a ligand changes its coordination mode to the metal center.

In the context of pentaammineruthenium complexes, linkage isomerization has been observed for ligands that can bind through different atoms. For example, sulfoxide (B87167) complexes of pentaammineruthenium can undergo S-to-O and O-to-S linkage isomerization. acs.org Similarly, complexes with ambidentate nitrogen heterocycles can exhibit linkage isomerization, which can be influenced by the oxidation state of the ruthenium center. researchgate.net

The mechanism of photoswitching often involves the population of an excited state that has a different potential energy surface compared to the ground state, favoring the isomeric form. The reverse process can be triggered by light of a different wavelength or by thermal relaxation.

While the primary focus of the provided search results is on photodissociation, the principles of exciting to specific electronic states (MLCT or LF) are fundamental to inducing these structural changes. The ability to control the coordination mode of a ligand through light has potential applications in the development of molecular switches and functional materials. diva-portal.org Indirect excitation methods, such as triplet sensitization, can also be employed to achieve photoswitching with lower energy light without altering the core photoswitch molecule. diva-portal.org

Redox Chemistry and Oxidation-Reduction Pathways

The versatility of the pentaammineruthenium(3+) core lies in the accessibility of the Ru(II) and Ru(IV) oxidation states, facilitating a rich and complex redox chemistry. This section explores the kinetics and mechanisms of these transformations.

Autoxidation Kinetics and Mechanisms of Pentaammineruthenium(3+) Complexes

Autoxidation refers to the oxidation of a substance by atmospheric oxygen. For pentaammineruthenium(3+) complexes, this process is often dependent on the nature of the sixth ligand and the pH of the solution.

Detailed studies on pentaammineruthenium(III) complexes with reductate ligands, such as ascorbate (B8700270) and tetramethylreductate, have provided significant insights into their autoxidation kinetics. researchgate.net The rate of autoxidation for these complexes at pH 7.0 and 25°C is first order in both the ruthenium complex and the oxygen concentration. researchgate.net For instance, the autoxidation of guanosine-coordinated pentaammineruthenium(III) is first order in the complex and in the hydroxide ion concentration under atmospheric oxygen. acs.org This base-catalyzed mechanism suggests the deprotonation of a ligand or a coordinated water molecule as a key step in initiating the electron transfer to oxygen. acs.orgresearchgate.net

The general mechanism for autoxidation often involves the formation of a hydroperoxide intermediate through a free radical chain reaction. wikipedia.org This process can be initiated by various factors and is characterized by an induction period followed by an accelerating reaction rate. wikipedia.org In the context of ruthenium complexes, the well-known ability of polysorbates to undergo autoxidation has been shown to reduce Ru(III) to Ru(II). nih.gov

The kinetic parameters for the autoxidation of several pentaammineruthenium(III) complexes have been determined, highlighting the influence of the ligand on the reaction rate and activation parameters.

Table 1: Kinetic Data for the Autoxidation of Pentaammineruthenium(III) Complexes

| Complex | Specific Rate Constant (k) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Conditions |

|---|---|---|---|---|

| [(Ascorbate)(NH₃)₅Ru]⁺ | 5.42 s⁻¹ M⁻¹ | 60.9 | -26.6 | pH 7.0, 25°C researchgate.net |

| [(Tetramethylreductate)(NH₃)₅Ru]⁺ | 2.51 s⁻¹ M⁻¹ | 69.6 | -5.5 | pH 7.0, 25°C researchgate.net |

This table presents kinetic data for the autoxidation of different pentaammineruthenium(III) complexes, illustrating how the sixth ligand affects the reaction rates and activation parameters.

Oxidation of Organic Substrates by Pentaammineruthenium(3+)

Pentaammineruthenium(3+) and its derivatives are effective oxidants for a variety of organic substrates, including alcohols and biologically relevant molecules. niscpr.res.inacs.org The mechanism of these oxidations often involves the initial formation of a complex between the ruthenium center and the organic substrate, followed by an intramolecular electron transfer.

Ruthenium(III) has been widely utilized as a homogeneous catalyst in the oxidation of numerous organic and inorganic compounds. researchgate.net For example, ruthenium(III) chloride can catalyze the oxidation of amino alcohols by N-bromosuccinimide in an acidic medium. niscpr.res.in In some cases, a higher oxidation state of ruthenium, such as Ru(V), is proposed as the active oxidizing species. scispace.com

A novel electrochemical method, termed reductive oxidation, utilizes the Ru(NH₃)₆³⁺/²⁺ couple as a redox mediator for the electrocatalytic reduction of peroxydisulfate. acs.org This generates the highly oxidizing sulfate (B86663) radical anion (SO₄⁻•), which then oxidizes alcohols to aldehydes, ketones, or carboxylic acids with high conversion yields. acs.org This counter-intuitive approach demonstrates the versatility of ruthenium complexes in facilitating oxidation reactions through various mechanistic pathways. acs.org

The oxidation of alcohols can also be achieved using ruthenium(III) complexes in conjunction with other oxidants. For instance, the catalytic activity of new ruthenium(III) complexes has been demonstrated in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net

Disproportionation Reactions of Pentaammineruthenium(3+) Derivatives

Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different oxidation states, one higher and one lower. Pentaammineruthenium(III) complexes, particularly those with specific ligands, can undergo disproportionation to yield Ru(II) and Ru(IV) species. nih.govosti.gov

A notable example is the disproportionation of pentaammineruthenium(III) complexes with nucleosides like deoxyinosine and xanthosine (B1684192) in basic solutions. nih.gov These reactions follow a rate law that is first order in both the Ru(III) complex and the hydroxide ion concentration. nih.gov The disproportionation is initiated by the deprotonation of the C8-H bond of the purine (B94841) ligand by a hydroxide ion, which triggers a two-electron redox reaction. nih.gov The resulting Ru(IV) species then oxidizes the ligand in a one-step, two-electron process under anaerobic conditions. nih.gov

The rate of disproportionation is influenced by the electronic properties of the nucleoside ligand. For instance, the [Ru(III)(NH₃)₅(Xao)] complex disproportionates faster than the [Ru(III)(NH₃)₅(dIno)] complex due to the stronger electron-withdrawing effect of the exocyclic oxygen in xanthosine. nih.gov

In other systems, such as with the catalyst [RuIII(tpy)(dmabpy)NH₃]³⁺, disproportionation is triggered by non-coordinating bases. osti.gov This process is proposed to involve sequential hydrogen atom transfer reactions and the formation of a dinitrogen-bridged intermediate. osti.gov The reaction of a Ru(III) nitro complex of a macrocyclic tertiary amine with nitrite (B80452) in water also leads to disproportionation, forming Ru(IV)-oxo and Ru(II)-nitrosyl products. rsc.org

Table 2: Kinetic Data for the Disproportionation of Pentaammineruthenium(III)-Nucleoside Complexes

| Complex | k₀ (s⁻¹) | k₁ (M⁻¹ s⁻¹) | ΔH‡ (for k₁) (kJ/mol) | ΔS‡ (for k₁) (J/K·mol) |

|---|---|---|---|---|

| [Ru(III)(NH₃)₅(dIno)] | 2.1 (±0.1) × 10⁻³ | 21.4 ± 3.2 | 80.2 ± 15.2 | 47.6 ± 9.8 |

This table summarizes the rate constants and activation parameters for the disproportionation of pentaammineruthenium(III) complexes with deoxyinosine (dIno) and xanthosine (Xao) at 25°C, as described in reference nih.gov.

Applications in Bioinorganic Chemistry Research

Pentaammineruthenium(3+) as a Probe for Metalloprotein Electron Transfer

One of the most significant applications of pentaammineruthenium(3+) is in the study of electron transfer (ET) processes within metalloproteins. By attaching this redox-active complex to specific sites on a protein's surface, researchers can investigate the pathways and kinetics of electron movement over long distances. acs.orgacs.org

The covalent attachment of pentaammineruthenium(3+) to proteins is a key strategy for creating systems to study intramolecular electron transfer. acs.org This modification typically targets surface-exposed histidine residues. acs.orgnih.gov The reagent [Ru(NH₃)₅(H₂O)]²⁺ readily reacts with the imidazole (B134444) side chain of histidine, forming a stable Ru(II)-histidine bond, which is then oxidized to the more inert Ru(III) state. nih.gov This process allows for the precise placement of a redox center at a known distance from the native metal center of the protein. acs.org